
Anisoylcytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzamide moiety and a dihydropyrimidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction yields dihydropyrimidinone derivatives, which can then be further modified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or alkyl groups for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced derivatives with hydroxyl groups, and substituted derivatives with various functional groups. These products can have different biological and pharmacological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It is being investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide include other dihydropyrimidinone derivatives, such as:
- N-(1-((2R,4S,5R)-4-Hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-(1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Uniqueness
What sets 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and interactions with molecular targets. The presence of the methoxy group and the specific configuration of the dihydropyrimidinone ring contribute to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
51820-70-3 |
|---|---|
Molekularformel |
C12H11N3O3 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
4-methoxy-N-(2-oxo-1H-pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)11(16)14-10-6-7-13-12(17)15-10/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
NIPKRLLKGZROTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


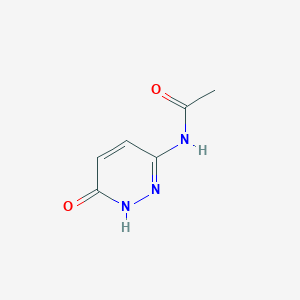
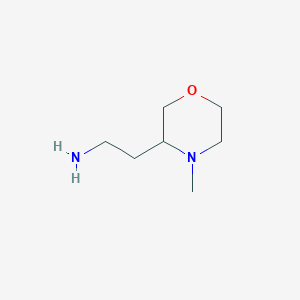
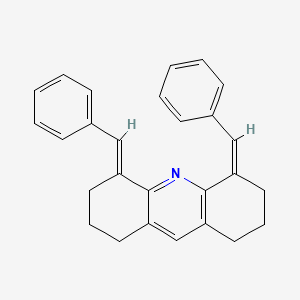

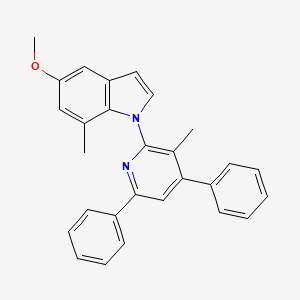


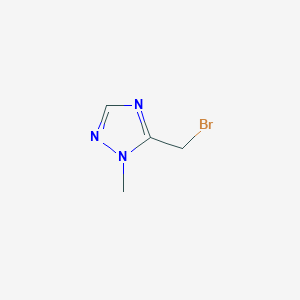
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)

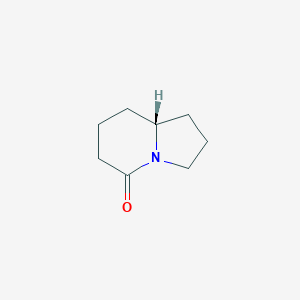

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)

